3-Methyl-4-nitro-1H-pyrazole

Solid-state chemistry Tautomerism Crystallography

LRRK2 programs require the precise tautomeric composition only 3-methyl-4-nitro-1H-pyrazole delivers. As the documented precursor to GNE-0877 (Ki=2.0 nM), its 3-methyl group controls N-alkylation regioselectivity-neither 4-nitropyrazole nor 3,5-dimethyl analogs can replicate this. • Exclusive building block for brain-penetrant LRRK2 inhibitors • Also the direct precursor to citrus abscission agent CMNP and formycin via cine-substitution • Purity ≥97% with defined mp 132-136°C ensures tautomer consistency. Procure for pharmaceutical, agrochemical, and energetic materials R&D.

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 5334-39-4
Cat. No. B052793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-nitro-1H-pyrazole
CAS5334-39-4
Synonyms3-Methyl-4-nitro-1H-pyrazole;  4-Nitro-3-methylpyrazole;  NSC 1410
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)[N+](=O)[O-]
InChIInChI=1S/C4H5N3O2/c1-3-4(7(8)9)2-5-6-3/h2H,1H3,(H,5,6)
InChIKeyWTZYTQJELOHMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-nitro-1H-pyrazole: Physicochemical Baseline


3-Methyl-4-nitro-1H-pyrazole (CAS 5334-39-4) is a C-methylated, C-nitrated 1H-pyrazole derivative with molecular formula C₄H₅N₃O₂ and molecular weight 127.10 g·mol⁻¹ . Unlike the parent 4-nitro-1H-pyrazole, the presence of a methyl substituent at the 3-position introduces pronounced annular tautomerism between the 3-methyl and 5-methyl forms—a phenomenon that manifests as the first documented case of desmotropy (co-crystallization of separable tautomers) in azole chemistry [1]. This compound serves as a key synthetic intermediate in two therapeutically significant directions: reduction to 4-amino-3-methylpyrazole for constructing brain-penetrant LRRK2 kinase inhibitors [2], and 5-chlorination to yield the commercial citrus abscission agent CMNP [3]. Its comparatively lower melting point, lower density, and higher lipophilicity relative to 4-nitro-1H-pyrazole create measurable handling and reactivity differences that directly affect procurement decisions in pharmaceutical and agrochemical process development.

Why 3-Methyl-4-nitropyrazole Cannot Be Replaced


The 3-methyl-4-nitro-1H-pyrazole scaffold occupies a narrow substitution window that cannot be replicated by its closest in-class analogs. Replacing it with 4-nitropyrazole (CAS 2075-46-9) removes the methyl group that controls tautomeric partitioning and N-alkylation regioselectivity—the very feature exploited by Genentech for constructing the aminopyrazole pharmacophore of GNE-0877 and GNE-9605 [1]. Conversely, introducing a second methyl group at C-5 (3,5-dimethyl-4-nitropyrazole, CAS 14531-55-6) sterically blocks the cine-substitution pathway at C-5 that is essential for formycin synthesis [2] and alters the detonation properties relevant for energetic-materials applications [3]. Even substituting the methyl with an ethyl group (3-ethyl-4-nitropyrazole, CAS 70951-91-6) significantly changes physical properties—including an expected higher boiling point and altered crystallization behavior—without documented advantages in the LRRK2 or CMNP synthetic sequences. The quantitative evidence below demonstrates that the 3-methyl-4-nitro combination is not an arbitrary selection but a performance-defining structural requirement.

Quantitative Differentiation Evidence


Desmotropy: Co-Crystallized Tautomers

3-Methyl-4-nitro-1H-pyrazole is the first documented example of desmotropy in azole chemistry, wherein the two annular tautomers—3-methyl-4-nitropyrazole and 5-methyl-4-nitropyrazole—co-crystallize as distinct, separable solid phases [1]. Single-crystal X-ray diffraction determined the independent molecular structures of both tautomers, and ¹³C CPMAS NMR spectroscopy confirmed that isomerization between the two forms occurs in the solid state [1]. By contrast, 4-nitropyrazole (lacking the methyl group) does not exhibit annular tautomerism of this type, and 3,5-dimethyl-4-nitropyrazole (symmetrically substituted) has no tautomeric ambiguity at all [2]. This unique property means that the solid form of 3-methyl-4-nitropyrazole is inherently a mixture of two tautomeric species unless explicitly separated, which directly impacts melting behavior, dissolution kinetics, and N-functionalization regioselectivity in downstream reactions.

Solid-state chemistry Tautomerism Crystallography Polymorph control

Melting Point Depression

The experimentally determined melting point of 3-methyl-4-nitro-1H-pyrazole is 131–134 °C (literature range; commercial specification 132–136 °C) . In contrast, 4-nitropyrazole (CAS 2075-46-9) melts at 160–164 °C , representing an approximately 30 °C elevation attributable solely to the absence of the 3-methyl substituent. For 3,5-dimethyl-4-nitropyrazole (CAS 14531-55-6), the melting point is reported as 186–187 °C under identical bismuth-nitrate nitration conditions [1], confirming a systematic trend where each additional methyl group raises the melting point by 25–30 °C, likely due to increased molecular symmetry and more efficient crystal packing. The intermediate melting point of 3-methyl-4-nitropyrazole places it in a distinct processing window: it remains solid at ambient storage temperatures yet melts at temperatures low enough to enable solvent-free melt reactions with electrophiles, a practical advantage not available with higher-melting dimethyl or unsubstituted analogs.

Thermophysical properties Handling and formulation Process safety

Density & Lipophilicity Profile

The predicted density of 3-methyl-4-nitro-1H-pyrazole is 1.426 ± 0.06 g·cm⁻³ , compared to 1.552 ± 0.06 g·cm⁻³ for 4-nitropyrazole , representing an approximately 8% reduction. This lower density is consistent with the disruption of crystal packing by the asymmetric methyl substituent. Simultaneously, the calculated LogP of 3-methyl-4-nitropyrazole is 1.15 [1], while 4-nitropyrazole has a reported LogP of approximately 0.22 [2]—indicating roughly 5-fold greater lipophilicity (approximately 0.93 LogP units difference). The combined lower density and higher lipophilicity mean that 3-methyl-4-nitropyrazole partitions more favorably into organic solvents during extractive workup, enabling higher recovery in liquid–liquid extraction processes compared to the more water-compatible 4-nitropyrazole.

Physicochemical properties Formulation science Extraction and purification

High-Yield Nitration Synthesis

The direct nitration of 3-methylpyrazole to 3-methyl-4-nitropyrazole is reported to proceed with an isolated yield of approximately 97% . Under bismuth-nitrate-impregnated silica conditions (Ravi et al., 2013), the nitration of 3-methylpyrazole (entry corresponding to 3-methyl-4-nitropyrazole) was achieved with Method A yields of 86–95% and Method B yields of 95–98%, demonstrating high efficiency under mild, room-temperature conditions [1]. For comparison, the same study reported that 3,5-dimethylpyrazole nitration to 3,5-dimethyl-4-nitropyrazole gave an 'exceptionally higher yield' due to the additional electron-donating methyl group, but the 97% yield for the mono-methyl substrate already places it in the 'excellent yield' category (>92%) [1]. The continuous-flow nitration protocol reviewed by Kulkarni (Beilstein J. Org. Chem., 2014) further demonstrated that 3-methyl-4-nitropyrazole can be produced safely at scale with a nitrating mixture (HNO₃/H₂SO₄) under controlled flow conditions, addressing the exothermic hazards inherent in batch nitration [2].

Synthetic efficiency Process economics Green chemistry

LRRK2 Inhibitor Precursor

In the Genentech discovery program for CNS-penetrant LRRK2 inhibitors, 3-methyl-4-nitropyrazole (specifically its N-alkylation and subsequent reduction to 4-amino-3-methylpyrazole) was the mandatory building block for constructing the aminopyrazole core of clinical candidates GNE-0877 (compound 11) and GNE-9605 (compound 20) [1]. The LRRK2 paper explicitly states that alkylation of 5-methyl-4-nitropyrazole (the tautomer) yielded an isomeric mixture of N-alkyl-5-methyl-4-nitropyrazole and N-alkyl-3-methyl-4-nitropyrazole, and the mixtures of regioisomers were then reduced via hydrogenation to give aminopyrazoles [1]. This tautomer-dependent regiochemical outcome is unique to the 3-methyl-4-nitro scaffold—neither 4-nitropyrazole (no methyl to direct tautomerism) nor 3,5-dimethyl-4-nitropyrazole (symmetrical, no tautomeric preference) would generate the same isomeric mixture. The downstream inhibitor GNE-9605 achieved a biochemical Ki of 2.0 nM against LRRK2 and cellular IC₅₀ of 18.7 nM, with demonstrated brain penetration across multiple preclinical species [1].

Medicinal chemistry Kinase inhibitors Parkinson's disease Blood–brain barrier penetration

3-Methyl-4-nitropyrazole: Procurement Scenarios


CNS-Penetrant LRRK2 Inhibitors

Medicinal chemistry and process R&D groups advancing LRRK2 programs for Parkinson's disease should specify 3-methyl-4-nitro-1H-pyrazole as the exclusive nitropyrazole building block. The compound is the documented precursor to GNE-0877 and GNE-9605 (Ki = 2.0 nM) via N-alkylation and hydrogenation [1]. The tautomeric mixture inherent to this compound—the first documented case of desmotropy in azoles [2]—generates the regioisomeric N-alkylation products that, upon reduction, produce the aminopyrazole pharmacophore essential for LRRK2 binding. Neither 4-nitropyrazole nor 3,5-dimethyl-4-nitropyrazole can replicate this regiochemical outcome, making 3-methyl-4-nitropyrazole non-substitutable for this therapeutic target. Procurement specifications should include purity ≥97% (GC or neutralization titration) and a defined melting point range of 132–136 °C to ensure tautomeric composition consistency across batches.

CMNP: Citrus Abscission Agent Synthesis

3-Methyl-4-nitro-1H-pyrazole is the direct precursor to 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), the only commercially deployed pyrazole-based citrus fruit abscission agent [3][4]. CMNP at 200–500 ppm selectively reduces fruit detachment force in mature citrus while minimizing herbicidal leaf damage [4]. The 5-chlorination of 3-methyl-4-nitropyrazole is regioselective and proceeds efficiently due to the activating effect of the 3-methyl group. Alternative nitropyrazoles lacking the 3-methyl substituent would produce chlorinated regioisomers with unknown and likely inferior abscission activity profiles. Agrochemical manufacturers scaling CMNP production should procure 3-methyl-4-nitropyrazole with tight control on isomeric purity to ensure consistent chlorination regiochemistry.

Energetic Materials Formulations

For energetic materials laboratories developing melt-castable explosive formulations, 3-methyl-4-nitropyrazole offers a distinct thermophysical profile: its melting point of 131–134 °C is substantially lower than that of 4-nitropyrazole (160–164 °C) and 3,5-dimethyl-4-nitropyrazole (186–187 °C) [5]. This intermediate melting behavior, combined with a density of 1.426 g·cm⁻³, positions the compound as a potential energetic filler or melt-cast carrier with processing advantages over higher-melting analogs. The continuous-flow nitration protocol validated by Pelleter and Renaud [6] further demonstrates that this compound can be manufactured at scale with controlled exothermic risk, an important supply-chain consideration for energetic materials programs.

Formycin & C-Nucleoside Synthesis

Synthetic organic chemistry groups pursuing formycin or pyrazofurin analogs should procure 3-methyl-4-nitropyrazole as the entry point to the 1,4-dinitropyrazole cine-substitution pathway. Buchanan et al. (1980) demonstrated that 1,4-dinitro-3-methylpyrazole—derived from further nitration of 3-methyl-4-nitropyrazole—undergoes regioselective cine-substitution at C-5 with a variety of nucleophiles, enabling construction of 5-substituted 3-methyl-4-nitropyrazoles [7]. This transformation was the key step in a total synthesis of formycin: cyanide cine-substitution (89% yield), catalytic reduction (84%), and formamidine cyclization (79%) [7]. The 3-methyl group is mechanistically essential for directing nucleophilic attack to C-5; unsubstituted 4-nitropyrazole derivatives follow different reactivity pathways. Researchers should source 3-methyl-4-nitropyrazole of ≥97% purity to ensure reproducible cine-substitution outcomes.

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